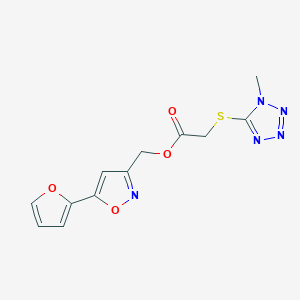
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is not fully understood. However, it has been suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate has been shown to affect various biochemical and physiological processes. In a study conducted by Al-Majedy et al., this compound was found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This suggests that this compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is its broad spectrum of activity against various cancer cell lines. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to explore its potential as a novel antimicrobial agent. Further studies are also needed to elucidate its mechanism of action and to develop more efficient synthesis methods for this compound.
Métodos De Síntesis
Several methods have been reported for the synthesis of (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate. One of the most common methods involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride and sodium acetate to form furan-2-carboxylic acid hydroxamic acid, which is then reacted with 2-bromo-1-(furan-2-yl)ethanone to produce the desired compound.
Aplicaciones Científicas De Investigación
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. In a study conducted by Zhang et al., this compound showed significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1-methyltetrazol-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S/c1-17-12(13-15-16-17)22-7-11(18)20-6-8-5-10(21-14-8)9-3-2-4-19-9/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCFXNJZGKVMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

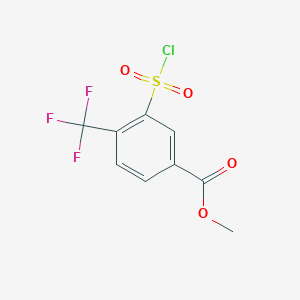
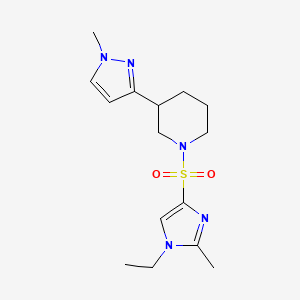

![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/no-structure.png)

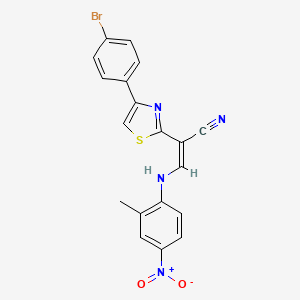


![1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2905610.png)
![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905616.png)
![2-(2,3-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2905618.png)
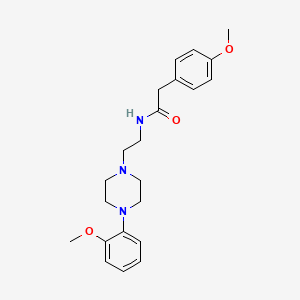
![7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride](/img/structure/B2905621.png)